molecular formula C20H14N2O4 B14159158 3-Hydroxy-2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one CAS No. 3532-68-1

3-Hydroxy-2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one

Cat. No.: B14159158
CAS No.: 3532-68-1
M. Wt: 346.3 g/mol
InChI Key: OZAFAASCQFELKO-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones This compound is characterized by its unique structure, which includes a hydroxyl group, a nitrophenyl group, and a phenyl group attached to an isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one typically involves multi-step organic reactions. One common method involves the condensation of 2-nitrobenzaldehyde with phenylacetic acid, followed by cyclization and reduction steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 3-oxo-2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one.

    Reduction: Formation of 3-hydroxy-2-(2-aminophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-phenyl-2,3-dihydro-1h-isoindol-1-one: Lacks the nitrophenyl group, which may result in different biological activities.

    2-(2-Nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one:

Uniqueness

3-Hydroxy-2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one is unique due to the presence of both the hydroxyl and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

3532-68-1

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

3-hydroxy-2-(2-nitrophenyl)-3-phenylisoindol-1-one

InChI

InChI=1S/C20H14N2O4/c23-19-15-10-4-5-11-16(15)20(24,14-8-2-1-3-9-14)21(19)17-12-6-7-13-18(17)22(25)26/h1-13,24H

InChI Key

OZAFAASCQFELKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4[N+](=O)[O-])O

Origin of Product

United States

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